molecular formula C26H32O3 B2625873 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate CAS No. 298215-47-1

4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate

Cat. No.: B2625873
CAS No.: 298215-47-1
M. Wt: 392.539
InChI Key: PMNFAXDABDXOHD-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate is an organic compound with the molecular formula C26H32O3 It is characterized by the presence of an octanoate ester linked to a phenyl ring, which is further substituted with an acryloyl group and an isopropylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate typically involves the esterification of 4-[3-(4-Isopropylphenyl)acryloyl]phenol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate can undergo various chemical reactions, including:

    Oxidation: The acryloyl group can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: The acryloyl group can be reduced to form saturated derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate involves its interaction with molecular targets such as enzymes and receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenyl rings can engage in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Methylphenyl)acryloyl]phenyl octanoate
  • 4-[3-(4-Ethylphenyl)acryloyl]phenyl octanoate
  • 4-[3-(4-Tert-butylphenyl)acryloyl]phenyl octanoate

Uniqueness

4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in distinct reactivity and interaction profiles compared to its analogs, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O3/c1-4-5-6-7-8-9-26(28)29-24-17-15-23(16-18-24)25(27)19-12-21-10-13-22(14-11-21)20(2)3/h10-20H,4-9H2,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNFAXDABDXOHD-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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